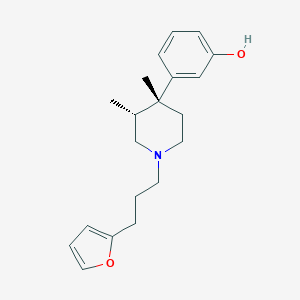
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a chemical compound used in scientific research. It is also known as cis-3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)phenol. This compound has shown potential in various research applications due to its unique properties.
Mécanisme D'action
The exact mechanism of action of Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is not fully understood. However, it is believed to act as a dopamine receptor agonist. This means that it activates the dopamine receptors in the brain, which are responsible for regulating mood, movement, and motivation.
Biochemical and Physiological Effects:
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which can lead to improved mood and motivation. It has also been found to have antioxidant properties, which may help protect the brain from damage caused by oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- in lab experiments is its ability to activate dopamine receptors. This makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior and cognition. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Further research is needed to determine the effectiveness of this compound in treating these conditions. Another area of interest is its potential use as a tool for studying the role of dopamine in the brain and its effects on behavior and cognition. Finally, there is a need for further research on the synthesis of this compound, with the aim of developing a more efficient and cost-effective method.
Conclusion:
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a chemical compound with potential in various scientific research applications. Its ability to activate dopamine receptors makes it a useful tool for studying the role of dopamine in the brain and its effects on behavior and cognition. Further research is needed to determine the effectiveness of this compound in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. The complex synthesis method of this compound is a limitation, and there is a need for further research to develop a more efficient and cost-effective method.
Méthodes De Synthèse
The synthesis of Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- is a complex process that involves several steps. The first step involves the preparation of 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)phenol. This is achieved by reacting 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)propyl chloride with phenol in the presence of a base. The resulting compound is then separated and purified to obtain Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis-.
Applications De Recherche Scientifique
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- has been used in various scientific research applications. One of the major research areas where this compound has shown potential is in the field of neuroscience. It has been found to have a positive effect on the central nervous system and may be useful in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
149710-89-4 |
|---|---|
Nom du produit |
Phenol, 3-(1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-piperidinyl)-, cis- |
Formule moléculaire |
C20H27NO2 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
3-[(3R,4R)-1-[3-(furan-2-yl)propyl]-3,4-dimethylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C20H27NO2/c1-16-15-21(11-4-8-19-9-5-13-23-19)12-10-20(16,2)17-6-3-7-18(22)14-17/h3,5-7,9,13-14,16,22H,4,8,10-12,15H2,1-2H3/t16-,20+/m0/s1 |
Clé InChI |
MDNFUQZTHRJSGF-UHFFFAOYSA-N |
SMILES isomérique |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
SMILES canonique |
CC1CN(CCC1(C)C2=CC(=CC=C2)O)CCCC3=CC=CO3 |
Synonymes |
1-(3-(2-furanyl)propyl)-3,4-dimethyl-4-(3-hydroxyphenyl)piperidine 3-FPDHP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







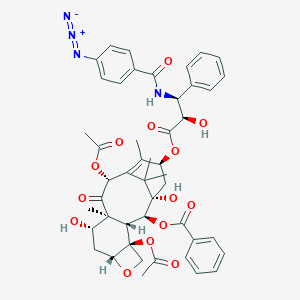
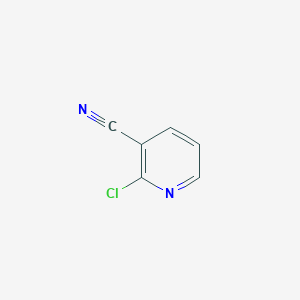

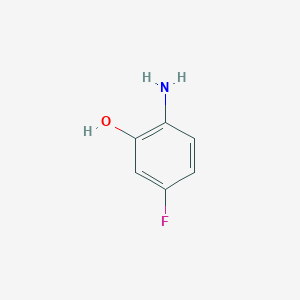


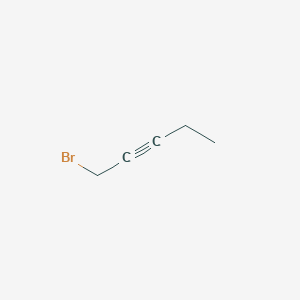
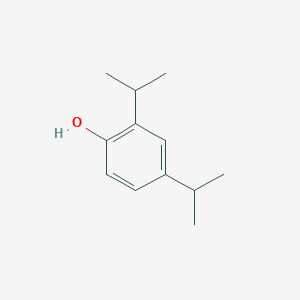
![1H-Thieno[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B134423.png)
